4-Phenylsulfanyl-butyric acid ethyl ester

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

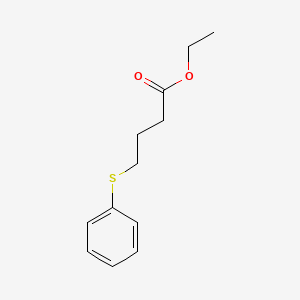

“4-Phenylsulfanyl-butyric acid ethyl ester” is a chemical compound with the formula C12H16O2S . It belongs to the class of esters and is generally employed as a flavor enhancer in commercial food products .

Molecular Structure Analysis

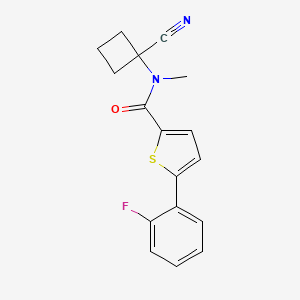

The molecule contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfide . The 2D and 3D chemical structure images of the compound can be found in the source .Chemical Reactions Analysis

Esters, including “4-Phenylsulfanyl-butyric acid ethyl ester”, can undergo various reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is slow and reversible .Physical And Chemical Properties Analysis

Esters are neutral compounds, unlike the acids from which they are formed. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . The physical properties of fats and oils, which are long-chain, complicated esters, are due to differences in melting points of the mixture of esters they contain .科研应用

Synthesis and Medicinal Applications

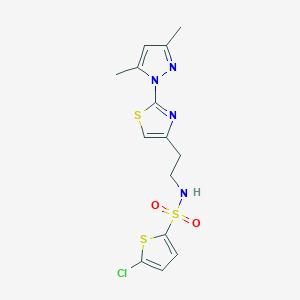

4-Phenylsulfanyl-butyric acid ethyl ester is utilized in the synthesis of various compounds with potential medicinal applications. For instance, it's used as an intermediate in the production of R-2-hydroxy-4-phenyl ethyl butyrate, an angiotension converting enzyme inhibitor (Li, 2003). Similarly, derivatives of this compound, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, have been synthesized and investigated for their analgesic and anti-inflammatory activities (Gokulan et al., 2012).

Antimycobacterial Agents

In the pursuit of new treatments for tuberculosis, ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, synthesized from related compounds, have shown significant activity against Mycobacterium tuberculosis (Raju et al., 2010).

Organic Photovoltaics

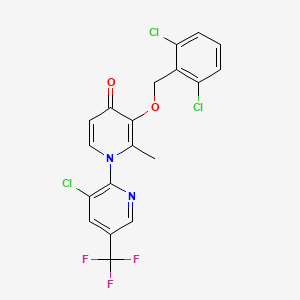

This compound also finds applications in the field of organic photovoltaics. Derivatives like phenyl-C61-butyric acid methyl ester and its analogs have been studied for their photovoltaic performance, demonstrating potential in solar cell technologies (Yu et al., 2016).

Pro-Drug Development

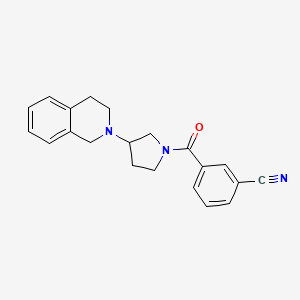

4-Phenylsulfanyl-butyric acid ethyl ester and its derivatives have been explored as pro-drugs, particularly as potential transport forms for agents containing γ-lactone moieties (Bundgaard & Larsen, 1980).

Antibacterial Applications

Compounds derived from 4-Phenylsulfanyl-butyric acid ethyl ester have been synthesized and evaluated for their antibacterial activity, contributing to the field of antimicrobial drug discovery (Zareef et al., 2008).

Advanced Material Synthesis

Fullerene derivatives, such as [6,6]-phenyl-C61-butyric acid ethyl ester, are utilized as electron transport materials in the fabrication of solar cells, indicating their significance in material science and renewable energy research (Wang et al., 2019).

Safety And Hazards

性质

IUPAC Name |

ethyl 4-phenylsulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIGGDMJJFBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCSC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylsulfanyl-butyric acid ethyl ester | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)

![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459345.png)

![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)

![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)

![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)

![4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2459355.png)

![3-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2459356.png)

![Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2459359.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2459362.png)